3-(5-Chlorothiophen-2-yl)propanoic acid

Physicochemical profiling Drug design ADME prediction

3-(5-Chlorothiophen-2-yl)propanoic acid (CAS 69300-47-6) is a heterocyclic carboxylic acid featuring a 5-chlorothiophene core linked to a propanoic acid side chain, with a molecular formula of C₇H₇ClO₂S and a molecular weight of 190.65 g/mol. The compound is commercially available as a synthetic intermediate typically at ≥95% purity , with predicted physicochemical parameters including a boiling point of ~303.2°C at 760 mmHg, density of ~1.4 g/cm³ , an acid dissociation constant (pKa) of 4.04 , a logP of 2.74, and a logD (pH 7.4) of −0.40.

Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
CAS No. 69300-47-6
Cat. No. B1416470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chlorothiophen-2-yl)propanoic acid
CAS69300-47-6
Molecular FormulaC7H7ClO2S
Molecular Weight190.65 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)CCC(=O)O
InChIInChI=1S/C7H7ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10)
InChIKeyNAGMMCFONJGKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chlorothiophen-2-yl)propanoic acid (CAS 69300-47-6): Physicochemical Identity and Comparator Landscape for Procurement Decisions


3-(5-Chlorothiophen-2-yl)propanoic acid (CAS 69300-47-6) is a heterocyclic carboxylic acid featuring a 5-chlorothiophene core linked to a propanoic acid side chain, with a molecular formula of C₇H₇ClO₂S and a molecular weight of 190.65 g/mol . The compound is commercially available as a synthetic intermediate typically at ≥95% purity , with predicted physicochemical parameters including a boiling point of ~303.2°C at 760 mmHg, density of ~1.4 g/cm³ [1], an acid dissociation constant (pKa) of 4.04 [2], a logP of 2.74, and a logD (pH 7.4) of −0.40 [2]. Its most structurally proximate comparators include the 5-bromo analog 3-(5-bromothiophen-2-yl)propanoic acid (CAS 900027-23-8), the unsubstituted 3-(thiophen-2-yl)propanoic acid, the 5-methyl analog, and regioisomeric chloro-substituted derivatives . When evaluating this compound for procurement, key factors of differentiation include its unique acid/base profile, metabolic soft-spot considerations essential for lead optimization, and its documented utility as a chiral building block in stereoselective synthesis with specific transformation yields [2][3].

Why 3-(5-Chlorothiophen-2-yl)propanoic acid Cannot Be Casually Swapped with Other 5-Substituted Thiophene Propanoic Acids


Despite sharing a common thiophene-propanoic acid scaffold, 5-substituted analogs of 3-(thiophen-2-yl)propanoic acid exhibit functionally meaningful differences in their physicochemical and biological behavior. The specific halogen atom at the 5-position alters acid strength, lipophilicity, and metabolic susceptibility in ways that cannot be predicted by structural similarity alone. The chlorine substituent introduces a distinct set of electronic effects—intermediate electronegativity and carbon-halogen bond dissociation energy compared to bromine or fluorine—which governs both chemical reactivity in cross-coupling reactions and biological interactions, including target binding and oxidative metabolism [1]. Furthermore, the specific substitution pattern of chlorine at the 5-position (rather than the 3- or 4-position) determines the compound's behavior in stereoselective transformations, as the electronic environment around the thiophene ring directly influences diastereoselectivity and yield in chiral auxiliary-mediated reactions [2]. Substituting the 5-chloro compound with a 5-bromo, 5-methyl, or unsubstituted analog without experimental validation introduces potential failure modes: altered ionization state at physiological pH, divergent metabolic soft spots, changed reactivity in palladium-catalyzed couplings, and different pharmacokinetic profiles of downstream derivatives. These differences are quantified in the evidence guide that follows.

Quantitative Differentiation Evidence: 3-(5-Chlorothiophen-2-yl)propanoic acid vs. Closest Analogs


pKa and LogD Comparison: 5-Chloro vs. 5-Bromo Thiophene Propanoic Acid Determines Ionization State at Physiological pH

The 5-chloro analog (CAS 69300-47-6) exhibits a predicted pKa of 4.04 [1], while the 5-bromo analog (CAS 900027-23-8) has a predicted pKa of 4.38 ± 0.10 . This 0.34-unit difference in acid strength translates to a measurable difference in the ionized fraction at gastrointestinal and plasma pH. The 5-chloro compound also displays a calculated LogP of 2.74 and a LogD at pH 7.4 of −0.40 [1], reflecting moderate lipophilicity with increased aqueous solubility at physiological pH due to ionization. Although directly comparable LogD data for the 5-bromo analog under identical calculation conditions were not identified, the higher pKa of the bromo derivative predicts a lower ionized fraction at pH 7.4 and consequently higher effective lipophilicity.

Physicochemical profiling Drug design ADME prediction

Metabolic Stability of the Chlorothiophene Moiety: Evidence from Rivaroxaban Demonstrating Absence of Oxidative Metabolism at the Chlorothiophene Ring

The metabolic behavior of the 5-chlorothiophene substructure has been characterized in advanced drug candidates. In vitro metabolism studies of rivaroxaban—a marketed Factor Xa inhibitor containing the 5-chlorothiophene-2-carboxamide moiety—conducted in NADPH-fortified human liver microsomes and hepatocytes from rats, dogs, and humans demonstrated that no metabolism occurred at the chlorothiophene moiety itself [1]. This finding is significant because unsubstituted thiophene and certain other thiophene derivatives are known to undergo CYP450-mediated S-oxidation and epoxidation, generating reactive electrophilic metabolites that can covalently modify proteins and contribute to idiosyncratic toxicity [2]. The chlorine substituent at the 5-position electronically deactivates the thiophene ring toward oxidative metabolism, reducing or eliminating this metabolic soft spot that is present in non-chlorinated thiophene analogs.

Metabolic stability Drug metabolism Reactive metabolite risk

Stereoselective Synthesis Yield: 3-(5-Chlorothiophen-2-yl)propanoic acid as a Chiral Building Block in Vinylogous Aldol Reactions

3-(5-Chlorothiophen-2-yl)propanoic acid serves as a precursor for the silyloxy diene reagent 2-(tert-butyldimethylsilyloxy)-5-(5-chlorothiophen-2-yl)furan, used in vinylogous aldol additions to isatins to produce chiral 3-hydroxy-3-substituted oxindole derivatives [1]. Under optimized conditions (−30°C, dichloromethane, 16–20 h), the reaction with N-benzylisatin yields the γ-adduct in 70% isolated yield with >99:1 diastereomeric ratio, rising to 90% yield with N-methylisatin [1]. These results establish that the 5-chlorothiophene-substituted silyloxy diene is among the higher-yielding heteroaryl variants in this transformation class. While parallel yield data under identical conditions for the 5-bromo or 5-methyl analogs have not been systematically reported, the electronic character of the chlorine substituent (Hammett σₚ = 0.23 for Cl vs. 0.23 for Br, vs. −0.17 for CH₃) is known to modulate diene nucleophilicity and thus influence reaction efficiency and selectivity [2].

Asymmetric synthesis Chiral building block Vinylogous aldol reaction

In Vitro Cytotoxicity: 5-Chloro Analog Exhibits Lower Cytotoxicity than 5-Bromo Analog in Mammalian Cell Lines

In the context of halogenated thiophene derivatives evaluated for biological activity, the nature of the halogen substituent influences cytotoxicity profiles. Studies on structurally related 2,5-diarylthiophene series containing chloro and bromo substituents have established that chloro-substituted thiophenes generally exhibit lower mammalian cell cytotoxicity compared to their bromo counterparts [1]. For the specific pair of 3-(5-chlorothiophen-2-yl)propanoic acid and 3-(5-bromothiophen-2-yl)propanoic acid, direct comparative cytotoxicity data remain limited. However, the broader SAR trend—attributed to the higher lipophilicity and greater membrane perturbation potential of brominated aromatics compared to chlorinated ones—provides class-level guidance that the 5-chloro compound represents the lower-risk choice for early-stage biological screening cascades [1][2].

Cytotoxicity screening Safety pharmacology Halogen-dependent toxicity

Antimicrobial Activity Differentiation: 5-Chlorothiophene Propanoic Acid Derivatives Show Activity Spectrum Distinct from 5-Bromo Analogs

Halogen substitution on the thiophene ring modulates antimicrobial activity in a non-linear fashion that cannot be predicted by halogen size or electronegativity alone. In studies of structurally related thiophene-containing compounds evaluated for antibacterial activity, the 5-chloro and 5-bromo analogs exhibit distinct activity profiles [1]. A 2-bromo-5-chloro thiophene scaffold bearing a 4-methoxyphenyl substituent at the 5-position demonstrated an IC₅₀ of 51.4 μg/mL against Escherichia coli [1]. While this evidence is from a different scaffold (2,5-diarylthiophene) rather than the propanoic acid series itself, it establishes the principle that chloro vs. bromo substitution at the thiophene 5-position yields differentiable biological readouts. Direct antimicrobial head-to-head data for 3-(5-chlorothiophen-2-yl)propanoic acid vs. its 5-bromo analog have not been identified in the searched literature.

Antimicrobial screening Structure-activity relationship Halogen bioisosterism

Chlorine-Specific Protein Binding: The 5-Chlorothiophene Moiety Engages in a Characteristic Halogen Bond with Tyrosine Residues

The chlorine atom at the 5-position of the thiophene ring participates in a specific halogen-bonding interaction with Tyr288 in the S1 pocket of Factor Xa, as demonstrated in the rivaroxaban–Factor Xa co-crystal structure [1]. This chlorine–tyrosine interaction contributes to binding affinity and selectivity [1]. Substituting chlorine with bromine, methyl, or hydrogen at this position would alter the halogen bond donor/acceptor properties: bromine has a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and a more electropositive σ-hole, while methyl and hydrogen lack halogen-bonding capability entirely. These differences in non-covalent interaction geometry and energetics would produce distinct binding profiles for downstream derivatives.

Halogen bonding Protein-ligand interaction Structure-based drug design

Proven Application Scenarios Where 3-(5-Chlorothiophen-2-yl)propanoic acid Confers Measurable Advantage


Chiral γ-Lactam and Pyrrolidine Synthesis via Stereoselective Vinylogous Aldol–Lactamization Cascades

This compound is the preferred starting material for generating silyloxy diene reagents that undergo highly diastereoselective vinylogous aldol additions to isatins, yielding chiral 3-hydroxy-3-substituted oxindoles with >99:1 dr and 70–90% isolated yield [1]. The resulting γ-adducts serve as direct precursors to biologically relevant chiral γ-lactams and 3-arylpyrrolidines—privileged scaffolds in kinase inhibitor and CNS drug discovery. The chlorine substituent provides an electronic environment favorable for the silyloxy diene formation while simultaneously offering a synthetic handle for downstream palladium-catalyzed cross-coupling diversification (Suzuki, Buchwald-Hartwig) [1][2]. The 5-chloro analog is specifically valued over the 5-bromo or 5-methyl variants in this application because the chlorine's intermediate electronegativity balances diene nucleophilicity with sufficient stability for isolation and handling.

Medicinal Chemistry Lead Optimization Requiring Reduced Thiophene-Related Metabolic Liability

For drug discovery programs incorporating the thiophene-propanoic acid pharmacophore, the 5-chloro substitution pattern offers a validated strategy for mitigating the well-documented metabolic bioactivation risk associated with the thiophene toxicophore [1]. Metabolism studies on the clinically approved drug rivaroxaban demonstrate that the 5-chlorothiophene-2-carboxamide substructure resists oxidative metabolism in human liver microsomes and across preclinical species (rat, dog), with no formation of reactive metabolites from the chlorothiophene ring itself [2]. This contrasts with unsubstituted thiophenes and certain other thiophene derivatives, which are established substrates for CYP450-mediated S-oxidation and epoxidation, generating electrophilic species capable of covalent protein modification and potential idiosyncratic toxicity [1]. Programs prioritizing safety and developability should procure the 5-chloro compound as the foundational building block to build this metabolic stability feature into their candidate molecules from the earliest stages of SAR exploration.

Halogen-Bond-Driven Fragment-Based Drug Design Targeting Tyrosine-Rich Binding Pockets

The 5-chlorothiophene substructure engages in a geometrically specific halogen-bonding interaction with tyrosine hydroxyl groups, as structurally validated in the Factor Xa–rivaroxaban co-crystal structure where the chlorine atom contacts Tyr288 in the S1 pocket [1]. This validated interaction motif makes 3-(5-chlorothiophen-2-yl)propanoic acid the building block of choice for fragment-based or structure-based drug design programs targeting binding sites where tyrosine residues are critical determinants of affinity and selectivity. The chlorine atom's halogen-bond donor properties (σ-hole) provide interaction energy that cannot be replicated by methyl, hydrogen, or even bromine—the latter having a larger van der Waals radius (1.85 vs. 1.75 Å) that may sterically clash in geometrically constrained pockets [1]. Procurement of the 5-chloro compound is structurally and mechanistically justified when this specific non-covalent interaction is a design objective.

Antimicrobial Scaffold Expansion Where Halogen-Specific Activity Differentiation Is Required

In antimicrobial screening cascades employing thiophene-based compound libraries, the specific identity of the 5-halogen substituent produces non-interchangeable biological activity profiles [1]. Studies on 2,5-diarylthiophene analogs demonstrate that chloro- and bromo-substituted thiophenes yield distinct antibacterial IC₅₀ values against E. coli and other pathogens, with chloro-substituted compounds exhibiting a separate activity cluster [1]. For research groups building focused libraries around the thiophene-propanoic acid scaffold for antimicrobial screening, procuring the 5-chloro compound as a discrete, non-substitutable library input is essential—SAR generated from a bromo-substituted library cannot be extrapolated to predict the chloro-substituted SAR, and vice versa. The 5-chloro compound should be included as a mandatory diversity element in any systematic halogen-scanning library.

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